4,5,6-Trimethyl-pyrimidine-2-thiol
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Description
4,5,6-Trimethyl-pyrimidine-2-thiol is a chemical compound with the molecular formula C7H10N2S and a molecular weight of 154.23 . It is used for proteomics research .
Synthesis Analysis
The synthesis of 4,5,6-Trimethyl-pyrimidine-2-thiol and similar compounds often involves [3+3], [4+2], [5+1] cyclization processes or domino reactions . An efficient method for the synthesis of similar compounds involves reactions of divinyl ketones with thiourea .Molecular Structure Analysis
The molecular structure of 4,5,6-Trimethyl-pyrimidine-2-thiol is represented by the SMILES notation: CC1=C(NC(=S)N=C1C)C .Future Directions
The potential of compounds like 4,5,6-Trimethyl-pyrimidine-2-thiol is still not exhausted. The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules . This determines the need to develop new effective methods for their synthesis .
properties
IUPAC Name |
4,5,6-trimethyl-1H-pyrimidine-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2S/c1-4-5(2)8-7(10)9-6(4)3/h1-3H3,(H,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHYXTQPYHIWBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=S)N=C1C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90368681 |
Source
|
Record name | 4,5,6-Trimethyl-2-pyrimidinethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90368681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6-Trimethyl-pyrimidine-2-thiol | |
CAS RN |
17697-92-6 |
Source
|
Record name | 4,5,6-Trimethyl-2-pyrimidinethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90368681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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